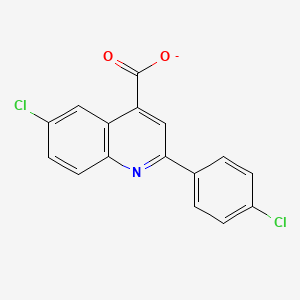
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the condensation of 2-chlorobenzaldehyde with 4-chloroaniline, followed by cyclization and carboxylation reactions. The reaction conditions often include the use of catalysts such as molecular iodine or montmorillonite K-10, which facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize the environmental impact .
化学反应分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated quinoline compounds .
科学研究应用
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antifungal activity may be due to its ability to enhance lipophilicity and penetrate fungal cells .
相似化合物的比较
Similar Compounds
- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
- 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid
- 2-Phenyl-4-quinolinecarboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C16H8Cl2NO2- |
|---|---|
分子量 |
317.1 g/mol |
IUPAC 名称 |
6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21)/p-1 |
InChI 键 |
ICGJQZNTTPOWLN-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


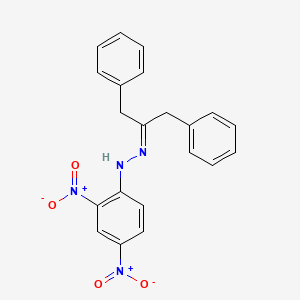


![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
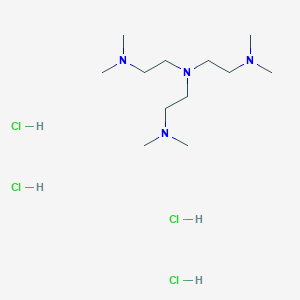
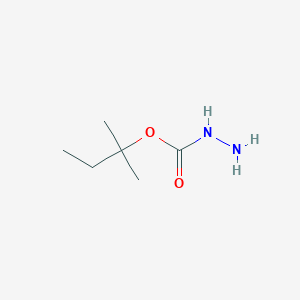
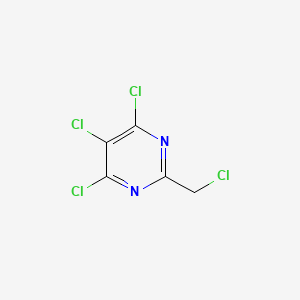
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
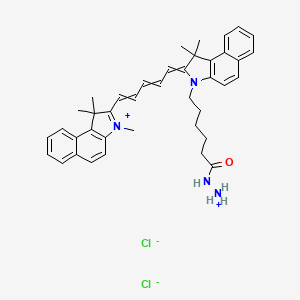
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
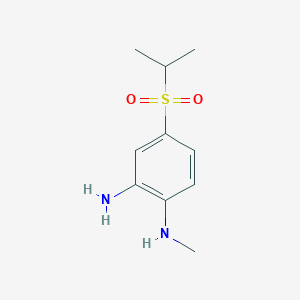
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
